6-{[4-(dimethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol
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Description
Synthesis Analysis
The synthesis of related triazine and pyridazine derivatives involves multi-step organic reactions, often starting from simple precursors through to complex intermediates. The synthesis pathways generally include steps such as aromatic substitution, amine formation, and cyclization reactions. While the exact synthesis process for "6-{[4-(dimethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol" is not detailed, analogous compounds often require careful planning and execution due to the reactivity of the functional groups involved (Kolar, Tislér, & Pizzioli, 1996).
Scientific Research Applications
Chemical Structure and Properties
The chemical structure of 6-{[4-(dimethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol shares similarities with various triazine derivatives that have been extensively studied for their chemical properties and applications. For instance, triazine derivatives are known for their planar structure, which contributes to π-conjugation and enables extensive networks of hydrogen bonds (N—H⋯N and N—H⋯O) and π–π stacking interactions, maintaining the crystal structure of these compounds (Liping Lu et al., 2004).
Biological and Pharmacological Activities
The pyridazinone and triazine scaffolds are noted for their diverse biological activities. Specifically, pyridazinone derivatives have been investigated for their modes of action as herbicides, inhibiting photosynthesis and the Hill reaction in plants. This mechanism is similar to that of certain triazine herbicides, suggesting a broad spectrum of potential applications in agriculture and biochemistry (J. L. Hilton et al., 1969). Moreover, the design of compounds that incorporate triazine units has facilitated the synthesis of novel compounds with antimicrobial and antioxidant activities, indicating potential applications in medicinal chemistry and drug development (E. M. Flefel et al., 2018).
properties
IUPAC Name |
3-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]oxy]-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N7O2/c1-19(2)11-14-12(20-7-3-4-8-20)16-13(15-11)22-10-6-5-9(21)17-18-10/h5-6H,3-4,7-8H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIZHCBWPDWARF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCC2)OC3=NNC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[4-(Dimethylamino)-6-(pyrrolidin-1-YL)-1,3,5-triazin-2-YL]oxy}pyridazin-3-OL |
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